molecular formula C12H13N3O4 B3044862 N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide CAS No. 100510-96-1

N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide

Cat. No.: B3044862
CAS No.: 100510-96-1
M. Wt: 263.25 g/mol
InChI Key: VHPGAJRXOFFZNL-UHFFFAOYSA-N
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Description

N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective nitration at the 6-position of the indoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Dimethyl-2-oxoindolin-5-yl)acetamide: Lacks the nitro group, which may result in different biological activities.

    N-(3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide: The amino group may confer different reactivity and biological properties.

    N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)propionamide: The propionamide group may affect the compound’s solubility and reactivity.

Uniqueness

N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

100510-96-1

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

N-(3,3-dimethyl-6-nitro-2-oxo-1H-indol-5-yl)acetamide

InChI

InChI=1S/C12H13N3O4/c1-6(16)13-9-4-7-8(5-10(9)15(18)19)14-11(17)12(7,2)3/h4-5H,1-3H3,(H,13,16)(H,14,17)

InChI Key

VHPGAJRXOFFZNL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-]

Origin of Product

United States

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